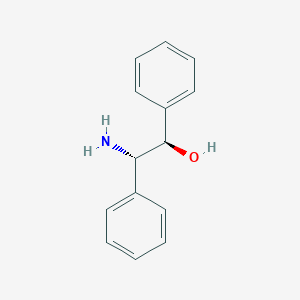

(1R,2S)-2-Amino-1,2-diphenylethanol

Descripción general

Descripción

(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, where the amino group and the hydroxyl group are positioned on the same carbon atom but in different spatial orientations. The compound is often used in asymmetric synthesis and as a chiral building block in the preparation of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral reducing agents. For example, the reduction of 2-amino-1,2-diphenylethanone with a chiral borane complex can yield the desired product with high enantioselectivity . Another method involves the asymmetric hydrogenation of the corresponding imine, which can be catalyzed by chiral transition metal complexes .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of biocatalysts or chiral auxiliaries to achieve high yields and enantioselectivity. The use of whole-cell biocatalysts, such as yeast, has been reported for the reduction of ketones to the corresponding alcohols . Additionally, the use of chiral auxiliaries in the synthesis can help in achieving the desired stereochemistry with high efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-2-Amino-1,2-diphenylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized to the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include the corresponding ketones, alcohols, and N-alkylated derivatives, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chiral Auxiliary in Organic Synthesis

(1R,2S)-2-Amino-1,2-diphenylethanol is widely utilized as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers in various organic compounds through:

- Pd(II)-Assisted Reactions : It is effective in palladium-catalyzed coupling reactions, enhancing the selectivity for desired enantiomers .

- Tandem Alkylation : The compound plays a crucial role in chiral tandem alkylation processes, allowing for the synthesis of complex molecules with high enantiomeric purity .

Pharmaceutical Development

The compound has been investigated for its potential applications in drug development due to its ability to influence the stereochemistry of drug candidates. Its use as a chiral auxiliary can lead to:

- Improved Bioactivity : By ensuring that only the desired enantiomer is produced, this compound can enhance the pharmacological properties of drugs .

Biochemical Research

In biochemical contexts, this compound serves as a reagent for studying various biological processes:

- Cell Culture and Analysis : It is used in cell biology for modifying cell cultures and analyzing cellular responses to different stimuli .

- Immune Response Studies : The compound has been involved in research focusing on immune checkpoint proteins and cytokines, contributing to the understanding of immune responses .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Chiral auxiliary in Pd(II) reactions | Enhances selectivity and yields |

| Pharmaceutical | Drug development and optimization | Improves bioactivity of enantiomers |

| Biochemical Research | Cell culture and immune response studies | Facilitates analysis of biological processes |

Case Study 1: Asymmetric Synthesis

A study highlighted the use of this compound in the synthesis of a pharmaceutical intermediate. The researchers employed it as a chiral auxiliary to achieve high enantioselectivity in a key step involving palladium-catalyzed coupling reactions. The resulting product demonstrated significantly enhanced biological activity compared to its racemic counterpart.

Case Study 2: Immunological Research

In immunological studies, this compound was utilized to modify immune checkpoint proteins. Researchers found that this modification improved the binding affinity of antibodies to their targets, thereby enhancing the efficacy of therapeutic antibodies in cancer treatment.

Mecanismo De Acción

The mechanism by which (1R,2S)-2-Amino-1,2-diphenylethanol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand for chiral catalysts, facilitating asymmetric synthesis reactions. It can also interact with enzymes, influencing their activity and selectivity. The specific pathways involved depend on the particular application and the molecular targets being studied .

Comparación Con Compuestos Similares

Similar Compounds

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol: The enantiomer of (1R,2S)-2-Amino-1,2-diphenylethanol, which has opposite stereochemistry and different biological activities.

(1R,2S)-1-Amino-2-indanol: A structurally similar compound with a different aromatic ring system, used in similar applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in the preparation of enantiomerically pure compounds .

Actividad Biológica

(1R,2S)-2-Amino-1,2-diphenylethanol, also known as ADPE (Amino-Diphenyl-Ethanol), is a chiral compound that has garnered attention for its biological activities and applications in asymmetric synthesis. This article explores its biological activity, focusing on its interactions with various receptors, its role in chiral resolution, and other significant biochemical properties.

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

- Melting Point : 142-144 °C

- Density : 1.1 g/cm³

- Boiling Point : 374.3 °C at 760 mmHg

NMDA Receptor Affinity

This compound exhibits notable affinity for the NMDA (N-methyl-D-aspartate) receptor, which is critical for synaptic plasticity and memory function. This compound acts as a potential modulator of this receptor, influencing excitatory neurotransmission in the central nervous system .

Chiral Discrimination and Resolution

The compound plays a significant role in the resolution of racemic mixtures of various chiral compounds. Studies have shown that (1R,2S)-ADPE can facilitate the separation of enantiomers through diastereomeric salt formation. For instance, it has been effectively used to resolve 3-hydroxycarboxylic acids by forming stable diastereomeric salts with high enantiomeric purity .

Study on Chiral Discrimination

A systematic study investigated the chiral discrimination of 2-arylalkanoic acids using (1R,2S)-ADPE. The results indicated that the position of substituents on the aromatic rings significantly affects resolution efficiency. The formation of hydrogen-bond networks in diastereomeric salts was identified as a key factor influencing solubility and stability, thereby affecting resolution outcomes .

Enantioseparation Efficiency

In a comparative analysis of enantioseparation techniques, (1R,2S)-ADPE demonstrated superior performance in polar solvents compared to less polar ones. The study highlighted that using solvents like chloroform and THF yielded different efficiencies based on the solubility of the formed salts .

Research Findings

| Property | Value |

|---|---|

| NMDA Receptor Affinity | Modulator |

| Melting Point | 142-144 °C |

| Role in Chiral Resolution | Effective enantiomer separator |

| Solvent Efficiency | Higher in polar solvents |

Propiedades

IUPAC Name |

(1R,2S)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23190-16-1 | |

| Record name | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.